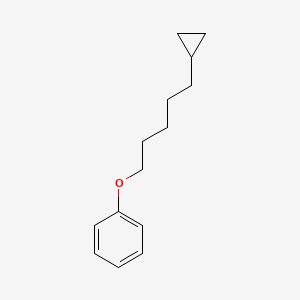

((5-Cyclopropylpentyl)oxy)benzene

Description

Strategic Positioning of ((5-Cyclopropylpentyl)oxy)benzene within Contemporary Organic Chemistry

((5-Cyclopropylpentyl)oxy)benzene is a notable compound within contemporary organic chemistry, primarily due to the combination of an aryl ether and a terminal cyclopropyl (B3062369) group. This unique structural arrangement makes it a valuable molecule for research in medicinal chemistry and materials science. Aryl alkyl ethers are significant structural motifs in a wide array of pharmaceuticals, agrochemicals, and fragrances. thieme-connect.de The inclusion of a cyclopropyl group, a common feature in many biologically active compounds, further enhances its potential. ontosight.aiunl.pt The cyclopropyl moiety can influence a molecule's conformation, metabolic stability, and binding interactions with biological targets. unl.pt Therefore, ((5-cyclopropylpentyl)oxy)benzene serves as an important scaffold for the synthesis of new chemical entities with potentially valuable biological activities.

Foundational Principles Governing Aryl Alkyl Ether Chemistry Relevant to ((5-Cyclopropylpentyl)oxy)benzene

Aryl alkyl ethers, such as ((5-cyclopropylpentyl)oxy)benzene, are characterized by an oxygen atom connected to an aromatic ring and an alkyl chain. libretexts.org The synthesis of these ethers is commonly achieved through methods like the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. fiveable.menumberanalytics.com Other synthetic routes include the Ullmann condensation and the Buchwald-Hartwig amination. thieme-connect.deorganic-chemistry.org

The chemical behavior of aryl alkyl ethers is influenced by the sp3 hybridized oxygen atom, which imparts a bent geometry similar to water and alcohols. libretexts.org The presence of the aromatic ring allows for electrophilic aromatic substitution reactions, enabling further functionalization of the benzene (B151609) ring. fiveable.me The ether linkage itself is generally stable but can be cleaved under harsh conditions using strong acids like hydroiodic acid.

Unique Chemical Properties of the Cyclopropyl Moiety in the Context of ((5-Cyclopropylpentyl)oxy)benzene Structure

The cyclopropyl group in ((5-cyclopropylpentyl)oxy)benzene is a three-membered ring that possesses unique chemical properties due to its significant ring strain. ontosight.aifiveable.me The bond angles in a cyclopropane (B1198618) ring are approximately 60°, a significant deviation from the ideal 109.5° for sp3-hybridized carbon atoms. fiveable.me This strain results in the C-C bonds having increased p-character, giving the cyclopropyl group some properties that resemble a double bond. fiveable.mewikipedia.org

This "unsaturated" character allows the cyclopropyl group to participate in conjugation with adjacent π-systems, such as the benzene ring in an arylcyclopropane. unl.pt This interaction can influence the electronic properties of the entire molecule. The cyclopropyl group is often used in medicinal chemistry as a bioisostere for other functional groups, helping to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. unl.pt Its compact structure can also provide a degree of conformational rigidity. unl.pt

Data Tables

Table 1: Physicochemical Properties of ((5-Cyclopropylpentyl)oxy)benzene and Related Compounds

| Property | Value for ((5-Cyclopropylpentyl)oxy)benzene | Value for Cyclopropylbenzene (B146485) (for comparison) |

| Molecular Formula | C14H20O | C9H10 |

| Molecular Weight | 204.31 g/mol | 118.18 g/mol nih.gov |

| Boiling Point | Data not available | 171.5 °C at 760 mmHg nist.gov |

| Melting Point | Data not available | Data not available |

| CAS Number | 1021316-70-0 chemscene.com | 873-49-4 nist.gov |

Note: Experimental data for ((5-cyclopropylpentyl)oxy)benzene is limited. Data for the simpler analogue, cyclopropylbenzene, is provided for comparative context.

Table 2: Spectroscopic Data of Cyclopropylbenzene

| Spectroscopic Technique | Key Observations |

| ¹H NMR | Signals corresponding to the aromatic protons and the characteristic upfield signals for the cyclopropyl protons. |

| ¹³C NMR | Resonances for the aromatic carbons and the unique upfield-shifted signals for the cyclopropyl carbons. nih.gov |

| Infrared (IR) Spectroscopy | C-H stretching vibrations for the aromatic and cyclopropyl groups, C=C stretching for the benzene ring, and C-O stretching of the ether linkage (expected for the title compound). nist.gov |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. nist.gov |

Note: This table describes the expected spectroscopic features of a compound like cyclopropylbenzene and by extension, what would be anticipated for ((5-cyclopropylpentyl)oxy)benzene, with additional signals for the pentyl chain.

Properties

Molecular Formula |

C14H20O |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

5-cyclopropylpentoxybenzene |

InChI |

InChI=1S/C14H20O/c1-4-8-14(9-5-1)15-12-6-2-3-7-13-10-11-13/h1,4-5,8-9,13H,2-3,6-7,10-12H2 |

InChI Key |

UJHXKCPNMOVISF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CCCCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 5 Cyclopropylpentyl Oxy Benzene

Reactivity and Mechanism at the Aryl Ether Linkage

The aryl ether linkage is a key functional group that governs the principal chemical reactions of the molecule. Its reactivity encompasses transformations involving the aromatic ring and the cleavage of the ether bond itself.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of ((5-cyclopropylpentyl)oxy)benzene is activated towards electrophilic aromatic substitution (EAS) due to the presence of the alkoxy group. This group significantly influences the rate and regioselectivity of the reaction.

Substituents on a benzene ring profoundly affect the ring's reactivity towards electrophilic attack by either donating or withdrawing electron density. libretexts.org Activating groups increase the reaction rate compared to unsubstituted benzene, while deactivating groups decrease it. libretexts.org The ((5-cyclopropylpentyl)oxy) group is a strong activating group.

The oxygen atom of the ether linkage has lone pairs of electrons that it can donate to the aromatic ring through resonance (a +R effect). libretexts.org This donation of electron density outweighs the oxygen's inductive electron-withdrawing effect (-I effect), which arises from its high electronegativity. libretexts.org The net result is an increase in the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org For example, anisole (B1667542) (methoxybenzene) undergoes electrophilic substitution about ten thousand times faster than benzene. libretexts.org

This electron donation is not uniform across the ring; it specifically increases the electron density at the ortho and para positions. libretexts.org As a result, the ((5-cyclopropylpentyl)oxy) group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions adjacent (ortho) or opposite (para) to the ether group. libretexts.orgnumberanalytics.com

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Name | Effect on Reactivity | Directing Effect |

| -OR | Alkoxy | Activating | Ortho, Para |

| -OH | Hydroxyl | Activating | Ortho, Para |

| -NH2 | Amino | Activating | Ortho, Para |

| -R | Alkyl | Activating | Ortho, Para |

| -H | Hydrogen | (Reference) | N/A |

| -X (F, Cl, Br, I) | Halo | Deactivating | Ortho, Para |

| -CHO | Aldehyde | Deactivating | Meta |

| -COR | Ketone | Deactivating | Meta |

| -NO2 | Nitro | Deactivating | Meta |

This table illustrates the general classification of substituent effects. The ((5-cyclopropylpentyl)oxy) group falls into the alkoxy category. numberanalytics.comcsun.edu

The mechanism of electrophilic aromatic substitution involves a two-step process. First, the electrophile attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. numberanalytics.com In the second step, a base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring.

The directing effect of the ((5-cyclopropylpentyl)oxy) group can be explained by examining the stability of the arenium ion intermediates for ortho, meta, and para attack.

Ortho and Para Attack: When the electrophile attacks at the ortho or para position, a key resonance structure can be drawn in which the positive charge is located on the carbon atom directly bonded to the ether oxygen. youtube.com This allows the oxygen atom to donate a lone pair of electrons, forming a double bond and delocalizing the positive charge onto the oxygen. youtube.com This fourth resonance structure provides significant additional stabilization to the arenium ion, lowering the activation energy for its formation. youtube.com

Meta Attack: In the case of meta attack, the positive charge in the arenium ion is never located on the carbon adjacent to the ether group. youtube.com Consequently, the oxygen atom cannot directly stabilize the positive charge through resonance. The intermediate for meta attack is therefore less stable than the intermediates for ortho and para attack. youtube.com

Because the transition states leading to the arenium ions resemble the intermediates in structure and energy, the pathways for ortho and para substitution have lower activation energies and proceed much faster than the meta pathway. libretexts.org

Table 2: Relative Stability of Arenium Ion Intermediates for Nitration of an Alkoxybenzene

| Position of Attack | Number of Resonance Structures | Key Stabilizing Feature | Relative Stability |

| Ortho | 4 | Positive charge delocalized onto oxygen | High |

| Para | 4 | Positive charge delocalized onto oxygen | High |

| Meta | 3 | No direct resonance stabilization from oxygen | Low |

This table generalizes the stability of intermediates in the electrophilic substitution of alkoxybenzenes, which is applicable to ((5-cyclopropylpentyl)oxy)benzene. youtube.com

Nucleophilic Aromatic Substitution Pathways on the Benzene Ring

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is fundamentally different from electrophilic substitution and generally requires the aromatic ring to be electron-poor. masterorganicchemistry.com

For a molecule like ((5-cyclopropylpentyl)oxy)benzene, SNAr is highly unfavorable. The ring is activated by the electron-donating alkoxy group, making it nucleophilic and resistant to attack by other nucleophiles. masterorganicchemistry.com Furthermore, there is no good leaving group on the ring to be displaced.

SNAr reactions typically proceed via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group. byjus.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when the nucleophile attacks the ring. libretexts.org Since ((5-cyclopropylpentyl)oxy)benzene lacks such activating groups, this pathway is not viable.

An alternative, though still unlikely, pathway is the elimination-addition mechanism involving a highly reactive "benzyne" intermediate. masterorganicchemistry.com This requires extremely strong basic conditions (e.g., NaNH2) to deprotonate the ring, followed by the elimination of a leaving group (which is absent here). Therefore, under typical laboratory conditions, ((5-cyclopropylpentyl)oxy)benzene is considered inert to nucleophilic aromatic substitution.

Cleavage and Rearrangement Mechanisms of Aryl Alkyl Ethers

The most common reaction involving the ether linkage itself is its cleavage. Aryl alkyl ethers are typically cleaved by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI).

The mechanism begins with the protonation of the ether oxygen by the strong acid, which creates a good leaving group (a neutral phenol (B47542) molecule). The halide anion (Br⁻ or I⁻), a good nucleophile, then attacks the electrophilic carbon of the alkyl group, displacing the phenol. libretexts.org

The nucleophilic attack occurs exclusively at the alkyl carbon, not the aromatic carbon, because sp²-hybridized carbons are resistant to SN2 reactions due to steric hindrance and SN1 reactions due to the instability of the resulting aryl cation. libretexts.org Therefore, the cleavage of ((5-cyclopropylpentyl)oxy)benzene with an acid like HBr will always yield phenol and 5-cyclopropylpentyl bromide.

The specific mechanism of the nucleophilic attack on the alkyl group (SN1 or SN2) depends on the structure of the alkyl group. libretexts.org Since the carbon attached to the oxygen in the (5-cyclopropylpentyl) group is primary, the reaction will proceed via an SN2 mechanism.

Recent advancements have led to milder methods for aryl alkyl ether cleavage, such as photocatalytic dealkylation. These methods offer an alternative to the harsh conditions of strong acids. nih.gov

One established copper-photocatalyzed mechanism uses O₂ as the oxidant under mild conditions. nih.gov Mechanistic studies suggest that a chlorine radical, generated in the catalytic cycle, mediates the activation of the substrate. nih.gov This is followed by a hydrogen atom transfer (HAT) from the α-carbon of the ether's alkyl chain, generating an α-oxyalkyl radical. nih.gov This radical intermediate can then undergo oxidation and subsequent hydrolysis to release the corresponding phenol, achieving dealkylation. nih.gov This process represents a more efficient and environmentally friendly alternative for deprotecting aryl ethers. nih.gov

Acid-Catalyzed Rearrangements and Scission Pathways

Under acidic conditions, the ether linkage in ((5-cyclopropylpentyl)oxy)benzene is susceptible to cleavage. Protonation of the ether oxygen generates an oxonium ion, a good leaving group. This can be followed by nucleophilic attack, leading to the scission of the C-O bond. The stability of the resulting carbocation plays a crucial role in determining the reaction pathway. Due to hyperconjugation, where the bent bonds of the cyclopropane (B1198618) ring overlap with the empty p-orbital of a carbocation, a cyclopropylmethyl cation is relatively stable. wikipedia.org This stabilization can influence the regioselectivity of the cleavage.

Furthermore, acid-catalyzed rearrangements can occur, particularly if the reaction conditions favor carbocation formation. The specific pathways and products of these rearrangements are dependent on the reaction temperature, the nature of the acid catalyst, and the presence of nucleophiles.

Reactivity and Mechanism of the Cyclopropyl (B3062369) Group

The cyclopropyl group is a highly strained three-membered ring with bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. fiveable.me This ring strain of over 100 kJ mol⁻¹ is a major driving force for its reactivity, particularly in ring-opening reactions. nih.gov

Ring-Opening Reactions and Associated Mechanisms

The high ring strain makes the cyclopropyl group susceptible to ring-opening reactions, which can proceed through various mechanisms. fiveable.me In the presence of electrophiles, the cyclopropane ring can act as a nucleophile, leading to the formation of a carbocationic intermediate that is then attacked by a nucleophile. For instance, ring-opening hydroarylation of monosubstituted cyclopropanes can be achieved using a catalytic Brønsted acid in hexafluoroisopropanol (HFIP) solvent. nih.gov Depending on the substituents, these reactions can proceed via an SN1-type mechanism or a homo-conjugate addition pathway. nih.gov

The presence of electron-donating and electron-withdrawing groups on the cyclopropane ring can significantly influence its reactivity and the regioselectivity of the ring-opening. nih.govnih.gov

Radical-Mediated Transformations and Fragmentation Pathways

The cyclopropyl group can also participate in radical-mediated transformations. For example, Fe(III)-mediated ring-opening of cyclopropyl silyl (B83357) ethers can generate β-keto radicals. nih.gov These radicals can then undergo further reactions, such as cyclizations, leading to the formation of more complex molecular architectures. nih.gov The stability of the resulting radical intermediates is a key factor in determining the feasibility and outcome of these transformations. While cyclopropyl groups can stabilize adjacent carbocations through hyperconjugation, their ability to stabilize radicals is weaker. wikipedia.org

Conformational Effects on Cyclopropyl Reactivity

The conformation of the molecule, particularly the orientation of the cyclopropyl group relative to the rest of the molecule, can influence its reactivity. slideshare.netspcmc.ac.in The alignment of the cyclopropyl ring's orbitals with adjacent functional groups can affect stereoelectronic effects, which in turn can impact reaction rates and product distributions. acs.org For instance, the "cyclopropyl effect" can cause substituents on a cyclohexane (B81311) ring to favor an axial conformation. chemistryworld.com The specific conformational preferences of ((5-cyclopropylpentyl)oxy)benzene and their impact on its reactivity would require detailed computational and experimental studies.

Reaction Pathways Involving the Alkyl Chain of ((5-Cyclopropylpentyl)oxy)benzene

The five-carbon alkyl chain provides a flexible linker between the phenyl and cyclopropyl groups. While generally less reactive than the ether linkage or the cyclopropyl ring, it can participate in reactions under specific conditions. For example, intramolecular reactions, such as cyclizations, could be initiated by activation of either the phenyl ring or the cyclopropyl group. The length and flexibility of the alkyl chain would play a critical role in the feasibility and regioselectivity of such reactions.

Furthermore, reactions such as Friedel-Crafts alkylation on the benzene ring could potentially lead to intramolecular cyclization involving the alkyl chain, although rearrangements of the alkyl chain are a common competing process in such reactions. youtube.com

Elucidation of Reaction Intermediates and Transition State Structures

Understanding the intermediates and transition states is fundamental to elucidating reaction mechanisms. For reactions involving ((5-cyclopropylpentyl)oxy)benzene, this would involve a combination of experimental techniques and computational modeling.

Experimental methods for detecting and characterizing reactive intermediates include spectroscopic techniques (e.g., NMR, IR, UV-Vis) under conditions that allow for their observation. Trapping experiments, where a reactive species is intercepted by a trapping agent to form a stable product, can also provide evidence for the existence of specific intermediates.

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling reaction pathways. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface of a reaction and identify the most likely mechanistic pathway. youtube.com For instance, DFT calculations have been used to support a homo-conjugate addition pathway in the ring-opening of cyclopropylketones. nih.gov

Advanced Spectroscopic and Analytical Characterization of 5 Cyclopropylpentyl Oxy Benzene and Its Reaction Pathways

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of ((5-Cyclopropylpentyl)oxy)benzene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the atomic connectivity and chemical environment can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling

In ¹H NMR spectroscopy, the distinct chemical environments of hydrogen atoms (protons) within ((5-Cyclopropylpentyl)oxy)benzene result in a unique spectrum of signals. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.8-7.3 ppm) due to the deshielding effect of the ring current. The protons ortho to the ether linkage are expected at a slightly different chemical shift than the meta and para protons.

The aliphatic protons of the pentyl chain and the cyclopropyl (B3062369) group resonate in the upfield region. The protons on the carbon adjacent to the oxygen atom (O-CH₂) are the most deshielded of the aliphatic group, expected to appear around δ 3.9-4.0 ppm as a triplet. The cyclopropyl protons exhibit characteristic signals at very high field, typically between δ 0.0 and 0.8 ppm, due to their unique strained ring structure. Spin-spin coupling between adjacent non-equivalent protons provides further structural information, manifesting as specific splitting patterns (e.g., triplets, multiplets).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for ((5-Cyclopropylpentyl)oxy)benzene

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (ortho-H) | 6.8-7.0 | Doublet or Multiplet |

| Aromatic (meta/para-H) | 7.2-7.3 | Multiplet |

| O-CH₂ (pentyl) | ~3.9 | Triplet |

| Internal CH₂ (pentyl) | 1.4-1.8 | Multiplet |

| CH₂ adjacent to Cyclopropyl | ~1.3 | Multiplet |

| CH (cyclopropyl) | ~0.7 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in ((5-Cyclopropylpentyl)oxy)benzene produces a distinct signal. The carbon atom of the benzene ring attached to the oxygen (C-O) is highly deshielded, appearing around δ 158-160 ppm. The other aromatic carbons resonate in the δ 114-130 ppm range.

The aliphatic carbons of the pentyl chain and cyclopropyl ring appear in the upfield region of the spectrum (δ 10-70 ppm). The O-CH₂ carbon is the most downfield of this group, expected around δ 67-68 ppm. The carbons of the cyclopropyl ring are found at a characteristically high field, typically below 15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for ((5-Cyclopropylpentyl)oxy)benzene

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-O) | ~159.0 |

| Aromatic (CH) | 114.0 - 129.5 |

| O-CH₂ (pentyl) | ~67.5 |

| Internal CH₂ (pentyl) | 22.0 - 30.0 |

| CH₂ adjacent to Cyclopropyl | ~35.0 |

| CH (cyclopropyl) | ~10.0 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To confirm the assignments from 1D NMR and establish definitive connectivity, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, mapping out the entire spin system of the pentyl chain and confirming the relative positions of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would be crucial for definitively assigning each carbon signal to its attached proton(s), such as linking the O-CH₂ proton signal at ~3.9 ppm to the carbon signal at ~67.5 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms. While less critical for this flexible molecule, it could confirm through-space relationships between the proximal pentyl protons and the aromatic ring protons.

Reaction Monitoring Using Benchtop and Ultrafast NMR Spectroscopy

Modern NMR spectroscopy is not limited to static structural analysis. Benchtop and ultrafast NMR instruments allow for real-time monitoring of chemical reactions. beilstein-journals.org For instance, the synthesis of ((5-Cyclopropylpentyl)oxy)benzene, likely via a Williamson ether synthesis between phenol (B47542) and a 5-cyclopropylpentyl halide, could be monitored. By tracking the disappearance of reactant signals and the concurrent appearance of the product's characteristic signals (e.g., the O-CH₂ signal around δ 3.9 ppm), reaction kinetics and completion can be determined efficiently. epfl.chnih.gov This approach facilitates rapid optimization of reaction conditions such as temperature and catalyst loading. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For ((5-Cyclopropylpentyl)oxy)benzene, it provides the molecular weight and crucial structural information based on how the molecule fragments.

Upon ionization in the mass spectrometer, the molecule forms a molecular ion [M]⁺•. The fragmentation of this ion is predictable based on the structure. Key fragmentation pathways for ethers include cleavage of the C-O bonds. libretexts.org For ((5-Cyclopropylpentyl)oxy)benzene, this would lead to two primary fragmentation patterns:

Cleavage of the alkyl C-O bond, resulting in a phenoxy radical and a [C₈H₁₅]⁺ cation (m/z 111), or a phenol cation [C₆H₅OH]⁺• (m/z 94).

Cleavage of the aryl C-O bond, generating a phenyl cation [C₆H₅]⁺ (m/z 77) and a cyclopropylpentoxy radical. The m/z 77 peak is a very common indicator of a phenyl group. docbrown.infodocbrown.info

Further fragmentation of the pentyl chain through the loss of successive alkyl radicals is also expected. libretexts.org The presence of the cyclopropyl group can lead to characteristic losses of C₃H₅ or C₃H₄ fragments.

Table 3: Predicted Key Mass Spectrometry Fragments for ((5-Cyclopropylpentyl)oxy)benzene

| m/z | Predicted Ion Fragment | Fragmentation Pathway |

|---|---|---|

| 204 | [C₁₄H₂₀O]⁺• | Molecular Ion (M⁺•) |

| 111 | [C₈H₁₅]⁺ | Cleavage of the alkyl C-O bond |

| 94 | [C₆H₅OH]⁺• | Cleavage of alkyl C-O bond with H-transfer |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of a compound unequivocally. For ((5-Cyclopropylpentyl)oxy)benzene, the molecular formula is C₁₄H₂₀O. HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions. mdpi.com The calculated exact mass serves as a definitive confirmation of the compound's identity.

Table 4: High-Resolution Mass Spectrometry Data for ((5-Cyclopropylpentyl)oxy)benzene

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀O |

| Nominal Mass | 204 amu |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of ((5-Cyclopropylpentyl)oxy)benzene, enabling both the assessment of its purity and the identification of components in a reaction mixture. In a typical GC-MS analysis, the sample is volatilized and separated on a capillary column before being detected by a mass spectrometer.

The choice of the GC column is critical for achieving good separation. A non-polar or semi-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is generally suitable for a molecule of this polarity. The retention time of ((5-Cyclopropylpentyl)oxy)benzene will be influenced by its boiling point and its interactions with the stationary phase. Due to its relatively high molecular weight and the presence of the long alkyl chain, it is expected to have a longer retention time compared to smaller, more volatile compounds.

The mass spectrometer fragments the eluted ((5-Cyclopropylpentyl)oxy)benzene molecules in a reproducible manner, generating a characteristic mass spectrum that serves as a molecular fingerprint. The fragmentation of alkyl phenyl ethers is well-understood and provides key structural information. The molecular ion peak (M+), corresponding to the intact molecule, may be observed, though it can be weak for some ethers. Key fragmentation pathways for ((5-Cyclopropylpentyl)oxy)benzene would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom on the alkyl side, leading to a resonance-stabilized phenoxy radical or cation.

Beta-cleavage: Cleavage of the bond between the first and second carbon of the alkyl chain from the ether oxygen. For aromatic ethers, a prominent fragmentation occurs at the β-bond to the aromatic ring. whitman.edu

McLafferty-type rearrangement: If sterically feasible, a hydrogen atom from the alkyl chain can be transferred to the oxygen atom, followed by the elimination of a neutral alkene molecule.

Cleavage of the cyclopropyl group: The cyclopropyl ring can also undergo fragmentation.

The resulting mass spectrum would be a complex pattern of these fragment ions. By analyzing this pattern, the structure of the molecule can be confirmed, and the presence of any impurities, such as unreacted starting materials (e.g., phenol, 1-bromo-5-cyclopropylpentane) or by-products, can be identified and quantified. In a reaction mixture, GC-MS can track the disappearance of reactants and the appearance of the product over time.

Table 1: Predicted Key Mass Fragments for ((5-Cyclopropylpentyl)oxy)benzene

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Significance |

| 204 | [C₁₄H₂₀O]⁺ | Molecular Ion (M⁺) |

| 94 | [C₆H₅OH]⁺ | Resulting from cleavage of the ether bond with hydrogen migration. A common and often abundant fragment for alkyl phenyl ethers. whitman.edu |

| 93 | [C₆H₅O]⁺ | Phenoxy cation from the cleavage of the ether bond. |

| 77 | [C₆H₅]⁺ | Phenyl cation from the loss of the oxygen and alkyl chain. |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation, a potential rearrangement product of the cyclopropylpentyl chain. |

| 55 | [C₄H₇]⁺ | Fragment from the alkyl chain. |

| 41 | [C₃H₅]⁺ | Fragment from the cyclopropyl group. |

Online Reaction Monitoring via Mass Spectrometry

The synthesis of ((5-Cyclopropylpentyl)oxy)benzene, likely via a Williamson ether synthesis from phenol and a 5-cyclopropylpentyl halide, can be effectively monitored in real-time using online mass spectrometry. pressbooks.pubchemicalbook.com This technique allows for the direct sampling of the reaction mixture and immediate analysis, providing a continuous profile of the reaction progress. pressbooks.pub

A common setup involves a small capillary sampling probe inserted directly into the reaction vessel. A continuous, small flow of the reaction mixture is drawn into the mass spectrometer. To avoid contaminating the instrument with high concentrations of reactants and salts, a dilution step is often incorporated before the sample enters the ionization source. Electrospray ionization (ESI) is a suitable soft ionization technique for this purpose, as it can ionize the polar reactants and products directly from the liquid phase with minimal fragmentation.

During the synthesis of ((5-Cyclopropylpentyl)oxy)benzene, online ESI-MS would monitor the following key species:

Reactants: The disappearance of the phenoxide ion (from deprotonated phenol) and the 5-cyclopropylpentyl halide (if it forms a detectable adduct) would be tracked.

Product: The appearance and increase in the intensity of the signal corresponding to the protonated molecule of ((5-Cyclopropylpentyl)oxy)benzene ([M+H]⁺) would signify product formation.

Intermediates and By-products: Any reaction intermediates or by-products could also be detected, providing valuable insights into the reaction mechanism and potential side reactions.

The data obtained from online MS monitoring allows for the precise determination of the reaction endpoint, optimization of reaction conditions (e.g., temperature, catalyst loading), and a deeper understanding of the reaction kinetics. This leads to improved reaction efficiency, yield, and purity of the final product.

Infrared (IR) Spectroscopy for Functional Group Vibrational Modes

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of ((5-Cyclopropylpentyl)oxy)benzene is predicted to show characteristic absorption bands corresponding to its constituent parts: the aromatic ring, the ether linkage, and the alkyl-cyclopropyl chain.

Table 2: Predicted IR Absorption Bands for ((5-Cyclopropylpentyl)oxy)benzene

| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2960-2850 | C-H stretch (aliphatic and cyclopropyl) | Strong |

| ~1600 and ~1500 | C=C stretch (aromatic ring) | Medium to Strong |

| ~1250 and ~1040 | C-O stretch (asymmetric and symmetric for aryl-alkyl ether) | Strong pressbooks.publibretexts.orgquimicaorganica.org |

| ~1450 | CH₂ scissoring | Medium |

| ~1375 | CH₃ bending (if present as an impurity or from fragmentation) | Medium |

| ~1020 | Cyclopropyl ring vibrations | Medium |

| 900-675 | C-H out-of-plane bending (aromatic) | Strong |

The presence of the strong C-O stretching bands around 1250 cm⁻¹ and 1040 cm⁻¹ is highly characteristic of an aryl-alkyl ether. pressbooks.publibretexts.orgquimicaorganica.org The C-H stretching vibrations above 3000 cm⁻¹ confirm the presence of the aromatic ring, while the strong absorptions below 3000 cm⁻¹ are indicative of the saturated alkyl and cyclopropyl C-H bonds. The pattern of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For ((5-Cyclopropylpentyl)oxy)benzene, the primary chromophore is the benzene ring.

The benzene ring exhibits characteristic π → π* transitions. In non-polar solvents, benzene itself shows a strong absorption band around 204 nm and a weaker, structured band (the "B-band") around 254 nm. The presence of the alkoxy substituent (-O-alkyl) on the benzene ring acts as an auxochrome. The lone pair of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring, which has several effects:

Bathochromic Shift (Red Shift): The absorption maxima are shifted to longer wavelengths compared to unsubstituted benzene. This is because the delocalization of the oxygen lone pair raises the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap.

Hyperchromic Effect: The intensity of the absorption bands is increased.

Therefore, ((5-Cyclopropylpentyl)oxy)benzene is expected to show a primary absorption band (E-band) around 220 nm and a secondary band (B-band) around 270-280 nm. The fine vibrational structure of the B-band, often seen in benzene, is typically smoothed out in substituted benzenes due to intermolecular interactions. The long alkyl-cyclopropyl chain is not conjugated with the benzene ring and is therefore not expected to significantly influence the position of the absorption maxima.

The choice of solvent can influence the UV-Vis spectrum. In polar solvents, hydrogen bonding with the ether oxygen can cause slight shifts in the absorption maxima.

Table 3: Predicted UV-Vis Absorption Data for ((5-Cyclopropylpentyl)oxy)benzene in a Non-Polar Solvent (e.g., Hexane)

| Predicted λmax (nm) | Electronic Transition | Associated Chromophore |

| ~220 | π → π* (E-band) | Phenyl group with alkoxy substituent |

| ~275 | π → π* (B-band) | Phenyl group with alkoxy substituent |

Potential Application of X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map can be constructed, and from that, the precise positions of the atoms in the crystal lattice can be determined.

For ((5-Cyclopropylpentyl)oxy)benzene, obtaining a single crystal suitable for X-ray diffraction could be challenging. The long, flexible alkyl chain may lead to conformational disorder in the crystal lattice, making it difficult to grow high-quality crystals and to solve the structure. However, if a suitable crystal can be obtained, X-ray crystallography would provide a wealth of information, including:

Precise bond lengths and angles: Confirming the geometry of the benzene ring, the ether linkage, the alkyl chain, and the cyclopropyl group.

Conformation of the molecule: Determining the preferred spatial arrangement of the flexible pentyl chain and the orientation of the cyclopropyl group relative to the phenyl ring.

Intermolecular interactions: Revealing how the molecules pack together in the crystal lattice, including any van der Waals forces or π-stacking interactions between the benzene rings.

The packing of long-chain alkyl compounds is known to be influenced by the length of the alkyl chain, often leading to lamellar or "rod-like" packing arrangements. acs.org The presence of the bulky cyclopropyl and phenyl groups at opposite ends of the flexible chain would likely lead to a complex and interesting packing motif. While a crystal structure for ((5-Cyclopropylpentyl)oxy)benzene is not currently available in the public domain, the technique remains a powerful potential tool for its definitive solid-state characterization, should suitable crystals be grown.

Quantum Chemical and Computational Studies on 5 Cyclopropylpentyl Oxy Benzene

Electronic Structure and Molecular Geometry Optimization via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. acs.orgnih.gov For ((5-Cyclopropylpentyl)oxy)benzene, DFT calculations would typically be employed to determine its most stable three-dimensional shape (geometry optimization) and to understand the distribution of electrons within the molecule. This process involves finding the arrangement of atoms that corresponds to the lowest possible energy on the potential energy surface.

The ((5-Cyclopropylpentyl)oxy)benzene molecule possesses significant conformational flexibility due to several rotatable single bonds. The key areas of rotation are:

The bond between the benzene (B151609) ring and the ether oxygen (C(aryl)-O).

The bond between the ether oxygen and the pentyl chain (O-C(alkyl)).

The four C-C single bonds within the pentyl chain.

A thorough conformational analysis is necessary to identify the various low-energy structures (conformers) and determine the global energy minimum, which represents the most stable conformation of the molecule. Computational studies on similar long-chain alkyl ethers and alkanes show a strong preference for anti (or trans) conformations around C-C bonds, where the carbon backbone is in a staggered, zig-zag arrangement, as this minimizes steric repulsion. acs.org For the related molecule ethoxybenzene, DFT calculations have identified distinct trans and gauche conformers based on the rotation around the O-C(alkyl) bond, with the trans conformer being more stable. researchgate.net

For ((5-Cyclopropylpentyl)oxy)benzene, the analysis would involve systematically rotating each dihedral angle and calculating the energy of the resulting structure. The results would likely show a landscape of multiple local energy minima, with the global minimum corresponding to a structure where the pentyl chain is largely extended (anti conformations) to minimize steric hindrance.

Table 1: Illustrative Potential Energy Minima for Key Dihedral Angles (Note: This table is illustrative, based on known principles for similar molecules. Specific energy values require dedicated calculations for the target compound.)

| Dihedral Angle | Description | Expected Stable Conformation(s) | Relative Energy (Approx.) |

| C(aryl)-C(aryl)-O-C(alkyl) | Phenyl-Oxygen Rotation | Planar or near-planar | Low |

| C(aryl)-O-C(alkyl)-C(alkyl) | Ether Linkage Rotation | Trans (~180°) and Gauche (~±60°) | Trans is lower |

| C-C-C-C (in pentyl chain) | Alkyl Chain Rotation | Anti (~180°) | Lower than Gauche |

| C-C-C-C (in pentyl chain) | Alkyl Chain Rotation | Gauche (~±60°) | Higher than Anti |

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: first, it confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) and Raman spectra. ibm.com The calculated frequencies correspond to specific vibrational modes of the molecule, such as the stretching and bending of bonds.

For ((5-Cyclopropylpentyl)oxy)benzene, the predicted spectrum would exhibit characteristic frequencies for its constituent functional groups. These predictions can be compared with experimental spectroscopic data to confirm the structure.

Table 2: Predicted Characteristic Vibrational Frequencies (Note: These are general frequency ranges for the functional groups present.)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| Aromatic Ring | C-H stretch | 3100 - 3000 | ssbodisha.ac.in |

| Aromatic Ring | C=C stretch | 1600 - 1450 | ssbodisha.ac.in |

| Alkyl Chain | C-H stretch | 2960 - 2850 | ssbodisha.ac.in |

| Ether | Ar-O-C stretch (asymmetric) | 1275 - 1200 | youtube.com |

| Ether | Ar-O-C stretch (symmetric) | 1075 - 1020 | youtube.com |

| Cyclopropyl (B3062369) | C-H stretch | ~3100 | ibm.com |

| Cyclopropyl | Ring deformation ("breathing") | ~1200 | ibm.com |

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that helps in predicting the chemical reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The HOMO is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). Regions of the molecule with a high HOMO coefficient are likely sites for electrophilic attack. youtube.com

The LUMO is the innermost orbital without electrons. Its energy level relates to the molecule's ability to accept electrons (electrophilicity). Regions with a high LUMO coefficient are susceptible to nucleophilic attack. youtube.com

For an alkoxybenzene like ((5-Cyclopropylpentyl)oxy)benzene, the HOMO is expected to be primarily localized on the electron-rich aromatic ring and the ether oxygen atom. The LUMO is typically a π* orbital of the benzene ring. The electron-donating nature of the alkoxy group increases the energy of the HOMO, making the ring more susceptible to electrophilic substitution than unsubstituted benzene. The HOMO-LUMO energy gap is a crucial parameter indicating the chemical stability of the molecule; a smaller gap suggests higher reactivity. nih.gov

Table 3: Illustrative FMO Properties for Alkoxybenzenes (Note: Values are for illustrative purposes and depend heavily on the computational method.)

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactive Site (Electrophilic Attack) |

| Benzene | ~ -9.2 | ~ +1.8 | ~ 11.0 | N/A |

| Anisole (B1667542) (Methoxybenzene) | ~ -8.2 | ~ +1.6 | ~ 9.8 | Ortho/Para positions of the ring |

| ((5-Cyclopropylpentyl)oxy)benzene | Predicted ~ -8.1 | Predicted ~ +1.6 | Predicted ~ 9.7 | Ortho/Para positions of the ring |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the step-by-step pathways of chemical reactions. acs.orgacs.orgdigitellinc.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them.

A common reaction for ethers is acidic cleavage, typically using strong acids like HBr or HI. masterorganicchemistry.comlibretexts.orgpearson.comnumberanalytics.com For an unsymmetrical ether like ((5-Cyclopropylpentyl)oxy)benzene, the reaction mechanism depends on the nature of the groups attached to the oxygen. The cleavage of the aryl-oxygen bond is generally difficult. Therefore, the initial step is the protonation of the ether oxygen, followed by nucleophilic attack of a halide ion on the alkyl carbon adjacent to the oxygen. libretexts.org

Computational methods can locate the geometry of the transition state (TS) for this S_N2-type reaction. researchgate.net The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. acs.org For example, a study on the cleavage of anisole (a simpler aromatic ether) with LiI calculated a high Gibbs free energy barrier, indicating the difficulty of the reaction under certain conditions. researchgate.net Similar calculations for ((5-Cyclopropylpentyl)oxy)benzene would allow for a quantitative prediction of its reactivity towards acidic cleavage.

Reactions are rarely performed in the gas phase; the solvent can play a crucial role. Computational models can account for solvent effects in two primary ways: youtube.com

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM). acs.orgnih.gov This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. Studies have shown that binding energies and reactivity can change significantly when moving from gas-phase calculations to a solvent environment. nih.gov

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation along with the solute. acs.org This method is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding, which might be critical to the reaction mechanism.

Similarly, the effect of a catalyst can be modeled by including the catalytic species in the calculation. This allows for the investigation of how the catalyst interacts with the reactants to lower the activation energy barrier of the reaction. For instance, computational studies have been used to model the role of catalysts in ether cleavage and other reactions involving ethers. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of flexible molecules like ((5-Cyclopropylpentyl)oxy)benzene. nih.govyoutube.com Such simulations would model the molecule's movement over time by calculating the forces between atoms and integrating Newton's equations of motion. youtube.com

For ((5-Cyclopropylpentyl)oxy)benzene, the key areas of flexibility are the pentyl chain and the ether linkage to the benzene ring. MD simulations would reveal the preferred conformations (rotamers) of the C-C single bonds within the pentyl chain and the C-O bond of the ether. The long alkyl chain provides significant conformational freedom. acs.org Studies on similar long-chain alkyl ethers and linear alkylbenzenes indicate that the chain can adopt numerous gauche and anti conformations, with the all-trans state often being the lowest in energy but not exclusively populated at room temperature. acs.orgnih.gov

The simulation would likely show that the molecule explores a wide range of shapes, from extended, linear conformations to more compact, folded structures where the cyclopropyl group might interact with the benzene ring. The time scale of these motions is also accessible through MD, showing how quickly the molecule transitions between different conformational states. youtube.com This dynamic behavior is crucial for understanding how the molecule might interact with other molecules or biological targets.

Table 1: Key Torsional Angles for Conformational Analysis of ((5-Cyclopropylpentyl)oxy)benzene

| Torsional Angle | Description | Expected Behavior from MD Simulations |

|---|---|---|

| C(ar)-O-C1-C2 | Rotation around the ether linkage | Influences the orientation of the alkyl chain relative to the phenyl ring. Studies on similar aryl ethers show a preference for planar or near-planar arrangements, though rotation is possible. researchgate.net |

| O-C1-C2-C3 | Rotation within the pentyl chain | The chain will exhibit a distribution of gauche and anti conformations. The relative populations of these conformers determine the overall shape and flexibility of the molecule. acs.org |

| C1-C2-C3-C4 | ||

| C2-C3-C4-C5 | ||

| C4-C5-C(cyc) | Rotation of the cyclopropyl group | Relatively free rotation, influencing the spatial positioning of the cyclopropyl ring. |

Cyclopropyl Ring Electronic Properties and Interactions

The cyclopropyl group is not merely a saturated alkyl ring; its unique electronic structure imparts properties more akin to a double bond. acs.orgnih.govscientificupdate.com The strain in the three-membered ring forces the C-C bonds to have significant p-character, described by the Walsh or Coulson-Moffitt orbital models. wikipedia.org This feature is central to its electronic behavior.

Hyperconjugation is the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a pi-orbital to give an extended molecular orbital. youtube.com The cyclopropyl group is a potent sigma-electron donor through hyperconjugation. wikipedia.org Its high-lying Walsh orbitals can effectively overlap with adjacent electron-deficient centers. wikipedia.orgstackexchange.com

The unique electronic nature of the cyclopropyl ring also governs its participation in non-covalent interactions. acs.org These interactions are critical for molecular recognition, such as a ligand binding to a protein. nih.gov

Hydrogen Bonds: The edges of the cyclopropyl C-C bonds are electron-rich, allowing them to act as weak hydrogen bond acceptors. This is a form of C-H···π or, more accurately, C-H···(bent bond) interaction.

Interactions with Aromatic Rings: The face of the cyclopropyl ring can engage in favorable non-covalent interactions with aromatic systems, similar to π-π or cation-π interactions. nih.govbenthamscience.com In a folded conformation of ((5-Cyclopropylpentyl)oxy)benzene, an intramolecular interaction between the cyclopropyl ring and the electron-rich benzene ring could occur, stabilizing that specific conformation.

Halogen Bonds: The electron density on the face of the cyclopropyl ring can also interact favorably with halogen bond donors.

Molecular Docking and Ligand-Target Interaction Modeling (as a chemical probe concept)

Given its distinct structural and electronic features, ((5-Cyclopropylpentyl)oxy)benzene serves as an interesting conceptual model for a chemical probe in molecular docking studies. The cyclopropyl group is a common motif in medicinal chemistry, often introduced to enhance potency, improve metabolic stability, or modulate conformation. acs.orgnih.govscientificupdate.com

In a hypothetical docking scenario, where ((5-Cyclopropylpentyl)oxy)benzene is modeled as a ligand binding to a protein active site, each of its moieties would play a specific role:

Phenoxy Group: This group can participate in π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or form hydrogen bonds via its oxygen atom.

Alkyl Chain: The flexible pentyl chain can explore and fit into hydrophobic pockets within the binding site. Its conformational flexibility allows it to adapt to the shape of the cavity, although this comes with an entropic penalty upon binding.

Cyclopropyl Group: This group acts as a rigid, lipophilic spacer that can occupy a specific hydrophobic sub-pocket. acs.orgnih.gov Its unique shape and electronic character can lead to specific van der Waals and C-H···π interactions that might not be possible with a simple alkyl group like isopropyl or tert-butyl. acs.org Mechanistic studies have shown that the cyclopropyl ring can interact with metal centers in catalysts, a principle that can be extended to metalloenzymes in docking studies. chemrxiv.orgacs.org

Modeling the binding of this compound would help elucidate the specific contributions of cyclopropyl-protein interactions to binding affinity and selectivity, making it a valuable conceptual tool for designing more complex molecules.

Table 2: Potential Interactions in a Molecular Docking Context

| Molecular Moiety | Potential Interaction Type | Example Interacting Residue |

|---|---|---|

| Benzene Ring | π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr) |

| Ether Oxygen | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr) |

| Pentyl Chain | Hydrophobic (van der Waals) | Leucine (Leu), Valine (Val), Isoleucine (Ile) |

| Cyclopropyl Ring | Hydrophobic / C-H···π | Alanine (Ala), Tryptophan (Trp) |

Potential for Structure Activity Relationship Sar and Mechanistic Elucidation in Chemical Biology Research for 5 Cyclopropylpentyl Oxy Benzene Analogues

Design Principles for Small Molecule Chemical Probes Incorporating Aryl Ether and Cyclopropyl (B3062369) Moieties

The design of effective small molecule probes hinges on the strategic incorporation of chemical motifs that confer specific properties such as target affinity, selectivity, and appropriate physicochemical characteristics. In analogues of ((5-cyclopropylpentyl)oxy)benzene, the aryl ether and cyclopropyl moieties are key components that can be systematically modified to tune these properties.

The design of chemical probes based on the ((5-cyclopropylpentyl)oxy)benzene scaffold would involve the synthesis of a library of analogues with systematic variations in both the aryl ether and the cyclopropylpentyl portions of the molecule. For example, the position and nature of substituents on the benzene (B151609) ring could be varied, and the length of the alkyl chain connecting the cyclopropyl group could be altered.

Table 1: Key Structural Features for Probe Design

| Molecular Moiety | Design Considerations | Potential Impact |

| Aryl Ether | Substitution on the aromatic ring | Modulate electronic properties, hydrogen bonding potential, and metabolic stability. |

| Replacement of the ether linkage | Alter bond angles and conformational flexibility. | |

| Cyclopropylpentyl Chain | Variation of alkyl chain length | Influence lipophilicity and spatial orientation for target binding. |

| Substitution on the cyclopropyl ring | Introduce additional steric and electronic features. | |

| Replacement of the cyclopropyl group | Explore the importance of this specific ring strain and lipophilicity for activity. scispace.com |

Mechanistic Studies of Modulatory Effects on Biochemical Pathways

Once a library of ((5-cyclopropylpentyl)oxy)benzene analogues with interesting biological activity is identified, mechanistic studies become crucial to understand how these molecules exert their effects on biochemical pathways. The aryl ether and cyclopropyl groups can play significant roles in the mechanism of action.

Recent research has highlighted the diverse reactivity of aryl ethers, including their potential for C-O bond activation catalyzed by transition metals, which can be relevant in certain biological contexts or for the development of prodrug strategies. researchgate.net Mechanistic investigations could explore whether analogues of ((5-cyclopropylpentyl)oxy)benzene are metabolized in ways that generate reactive intermediates. For example, O-demethylation of aryl methyl ethers is a known metabolic pathway, and similar transformations could be possible for the ((5-cyclopropylpentyl)oxy)benzene scaffold. acs.org

Studies on compounds containing cyclopropyl groups have shown their involvement in various biological activities. researchgate.net Mechanistic studies would aim to determine if the cyclopropyl moiety in ((5-cyclopropylpentyl)oxy)benzene analogues is involved in specific binding interactions, such as van der Waals forces or hydrophobic interactions, within a target protein's binding pocket. It is also possible that the cyclopropyl group could be involved in covalent bond formation with the target under certain enzymatic conditions, although this is less common.

To elucidate the modulatory effects on biochemical pathways, a range of experimental approaches would be employed. These could include:

Target Identification: Utilizing techniques such as affinity chromatography, activity-based protein profiling (ABPP), or computational methods to identify the specific protein or proteins with which the analogues interact. nih.gov

Enzyme Inhibition Assays: If the target is an enzyme, detailed kinetic studies would be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Cellular Assays: Investigating the effects of the compounds on cellular processes such as signal transduction, gene expression, and cell viability to understand their downstream biological consequences.

Application of Orthogonal Approaches for Mechanistic Validation in Chemical Biology

To confidently establish the mechanism of action of a bioactive molecule, it is essential to use multiple, independent experimental methods, a concept known as orthogonal validation. nih.govtechnologynetworks.com This approach helps to eliminate false positives and artifacts that can arise from a single experimental technique. creative-biolabs.com For analogues of ((5-cyclopropylpentyl)oxy)benzene, a combination of genetic, biochemical, and biophysical approaches would be ideal for mechanistic validation. universiteitleiden.nl

Table 2: Orthogonal Approaches for Mechanistic Validation

| Approach | Method | Purpose |

| Genetic | RNA interference (RNAi), CRISPR/Cas9 | To confirm that the knockdown or knockout of the putative target protein recapitulates the phenotype observed with the compound. nih.govtechnologynetworks.com |

| Biochemical | Activity-based protein profiling (ABPP) | To identify the direct targets of the compound in a complex biological sample. universiteitleiden.nl |

| Recombinant protein assays | To confirm direct binding and modulation of the purified target protein. | |

| Biophysical | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | To quantify the binding affinity and thermodynamics of the compound-target interaction. |

| NMR Spectroscopy, X-ray Crystallography | To determine the three-dimensional structure of the compound bound to its target, revealing the specific molecular interactions. creative-biolabs.com |

By employing a suite of these orthogonal techniques, researchers can build a strong case for a specific mechanism of action, providing a solid foundation for further development of the compound as a chemical probe or therapeutic agent. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgpharmatutor.org For analogues of ((5-cyclopropylpentyl)oxy)benzene, QSAR can be a powerful tool for understanding the structural features that are important for activity and for predicting the activity of new, untested analogues. researchgate.net

Mechanistic QSAR models go beyond simply predicting activity; they aim to provide insights into the underlying physical and chemical processes that govern the biological effect. nih.gov This can be particularly useful for understanding how structural modifications to the ((5-cyclopropylpentyl)oxy)benzene scaffold affect its interaction with a biological target or its metabolic fate.

The development of a mechanistic QSAR model typically involves the following steps:

Data Set Preparation: A diverse set of ((5-cyclopropylpentyl)oxy)benzene analogues with experimentally determined biological activities is required. nih.gov

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each analogue. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. pharmatutor.org

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its robustness. nih.gov

A well-validated mechanistic QSAR model can help to identify the key molecular properties (e.g., lipophilicity, electronic effects, steric factors) that drive the activity of the ((5-cyclopropylpentyl)oxy)benzene analogues. nih.gov

The structure-activity landscape (SAL) is a conceptual framework that visualizes the relationship between chemical structure and biological activity. nih.govresearchgate.net In a SAL, compounds are represented as points in a multidimensional space defined by their structural similarity and their activity. Regions of the landscape can be smooth, where small changes in structure lead to small changes in activity, or they can be rugged, with "activity cliffs" where a small structural modification results in a large drop in activity. nih.gov

Computational approaches can be used to generate and explore the SAL for a series of ((5-cyclopropylpentyl)oxy)benzene analogues. This can provide valuable insights into the SAR of the series. For example, the identification of activity cliffs can highlight structural features that are critical for binding to the target. acs.org By understanding the topography of the SAL, medicinal chemists can more effectively navigate the chemical space to design new analogues with improved potency and selectivity. acs.org

Emerging Research Avenues and Future Outlook for 5 Cyclopropylpentyl Oxy Benzene in Chemical Science

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of ((5-Cyclopropylpentyl)oxy)benzene, while not extensively documented in current literature, can be approached through established etherification strategies. The classical Williamson ether synthesis stands as a primary candidate for its construction. This method would involve the reaction of a phenoxide salt with a suitable 5-cyclopropylpentyl halide.

A plausible synthetic route is outlined below:

Scheme 1: Proposed Synthesis of ((5-Cyclopropylpentyl)oxy)benzene via Williamson Ether Synthesis

Future research in this area could focus on developing more sustainable and efficient synthetic protocols. This includes the exploration of phase-transfer catalysis to enhance reaction rates and minimize the use of hazardous solvents. Furthermore, green chemistry principles could be applied by investigating alternative activating groups for the pentyl chain, moving away from traditional halides towards more environmentally benign options like tosylates or mesylates. The development of one-pot syntheses, where phenol (B47542) is directly alkylated with 5-cyclopropylpentanol under catalytic conditions, represents another promising avenue for sustainable production.

Advanced Spectroscopic and Mechanistic Insights into Complex Transformations

Table 1: Predicted Spectroscopic Data for ((5-Cyclopropylpentyl)oxy)benzene

| Spectroscopic Technique | Predicted Chemical Shifts / Absorption Bands |

| ¹H NMR | Aromatic protons (δ 6.8-7.3 ppm), Methylene (B1212753) protons adjacent to oxygen (-O-CH₂-) (δ ~3.9 ppm), Cyclopropyl (B3062369) protons (δ 0.1-0.8 ppm), Other methylene protons (δ 1.3-1.8 ppm) |

| ¹³C NMR | Aromatic carbons (δ 114-160 ppm), Carbon adjacent to oxygen (-O-C) (δ ~68 ppm), Cyclopropyl carbons (δ 2-10 ppm), Other methylene carbons (δ 25-32 ppm) |

| IR Spectroscopy | C-O-C stretching (1240-1260 cm⁻¹), Aromatic C-H stretching (~3030 cm⁻¹), Aliphatic C-H stretching (2850-2960 cm⁻¹), Cyclopropyl C-H stretching (~3100 cm⁻¹) |

Advanced spectroscopic techniques could provide deeper mechanistic insights. For instance, two-dimensional NMR experiments (COSY, HSQC, HMBC) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. Furthermore, studying the molecule's behavior under various stimuli, such as light or heat, using time-resolved spectroscopy could uncover interesting photochemical or thermal rearrangement pathways, potentially involving the strained cyclopropyl ring. Mechanistic studies of its formation, perhaps using kinetic analysis and isotopic labeling, could further refine our understanding of the Williamson ether synthesis or alternative synthetic pathways.

Exploration of Supramolecular Interactions and Self-Assembly Potential

The amphiphilic nature of ((5-Cyclopropylpentyl)oxy)benzene, with its hydrophilic ether-benzene head and a hydrophobic cyclopropyl-pentyl tail, suggests a propensity for self-assembly in various media. This opens up exciting possibilities in the realm of supramolecular chemistry.

The interplay of non-covalent interactions, including π-π stacking of the benzene (B151609) rings, van der Waals forces between the alkyl chains, and potential C-H···π interactions involving the cyclopropyl group, could lead to the formation of ordered aggregates such as micelles, vesicles, or liquid crystalline phases. The unique shape and electronic properties of the cyclopropyl group could introduce specific packing constraints and intermolecular interactions not observed in simple alkyl ether derivatives.

Future research could focus on systematically investigating the self-assembly behavior of ((5-Cyclopropylpentyl)oxy)benzene in different solvents and at interfaces. Techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and small-angle X-ray scattering (SAXS) would be instrumental in characterizing the size, shape, and morphology of the resulting supramolecular structures. The ability to control this self-assembly through external stimuli like temperature or the addition of guest molecules could lead to the development of novel "smart" materials.

Innovations in Computational Design and Prediction of Chemical Behavior

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of ((5-Cyclopropylpentyl)oxy)benzene, guiding experimental efforts and providing fundamental insights. Density Functional Theory (DFT) calculations can be employed to determine the molecule's preferred conformation, electronic structure, and spectroscopic properties.

Table 2: Computationally Predicted Properties of ((5-Cyclopropylpentyl)oxy)benzene

| Property | Predicted Value |

| Dipole Moment | ~1.5 - 2.0 D |

| HOMO-LUMO Gap | ~5 - 6 eV |

| Molecular Shape | Elongated, with a flexible tail and a planar head group |

Furthermore, computational models can be developed to predict the molecule's reactivity in various chemical transformations. For example, calculating the activation barriers for different reaction pathways could help in designing more efficient syntheses. Predictive models for properties such as solubility, lipophilicity, and potential binding affinity to biological targets could also be developed, opening doors to future applications in medicinal chemistry or materials science. The synergy between computational prediction and experimental validation will be crucial in unlocking the full potential of this and related molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.